

AM-8735: Application Notes and Protocols for Mouse Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-8735 is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction, with a reported IC50 of 25 nM.[1] By disrupting the binding of MDM2 to p53, **AM-8735** prevents the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53. This leads to the stabilization and activation of p53, a critical tumor suppressor protein. In cancer cells with wild-type p53, the restoration of p53 function can induce cell cycle arrest, apoptosis, and senescence, thereby inhibiting tumor growth. These application notes provide detailed protocols for the use of **AM-8735** in preclinical mouse models, with a focus on dosing, administration, and evaluation of in vivo efficacy.

Data Presentation

While specific pharmacokinetic parameters such as Cmax, Tmax, half-life, and bioavailability for **AM-8735** in mouse models are not publicly available in the reviewed literature, in vivo efficacy data has been reported. The following table summarizes the available quantitative data for **AM-8735** in a mouse xenograft model.

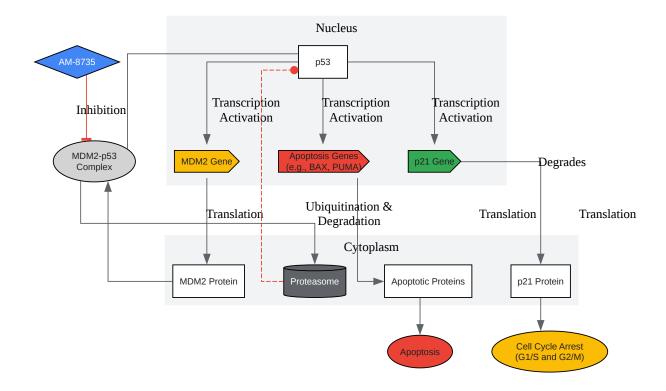


Paramet er	Value	Mouse Model	Tumor Model	Adminis tration	Dosing Schedul e	Vehicle	Source
Effective Dose (ED50)	41 mg/kg	Female Athymic Nude Mice	SJSA-1 Osteosar coma Xenograf t	Oral Gavage	Once daily (q.d.) for 2 weeks	15% HPβCD, 1% Pluronic F68, pH	[1]
Tested Dose Range	5, 25, 50, 100 mg/kg	Female Athymic Nude Mice	SJSA-1 Osteosar coma Xenograf t	Oral Gavage	Once daily (q.d.) for 2 weeks	15% HPβCD, 1% Pluronic F68, pH	[1]

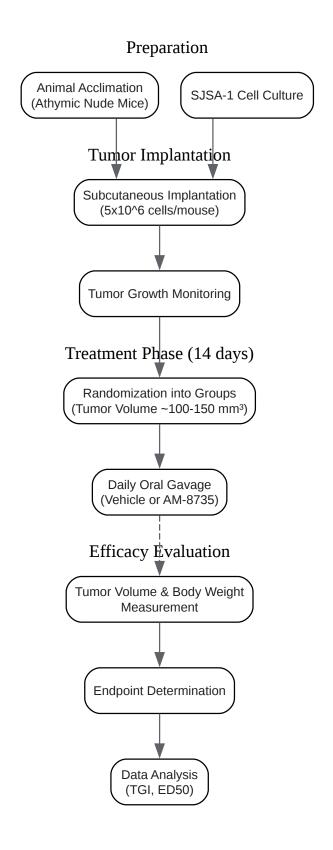
Signaling Pathway

The mechanism of action of **AM-8735** involves the disruption of the MDM2-p53 negative feedback loop, leading to the activation of the p53 signaling pathway.









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References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [AM-8735: Application Notes and Protocols for Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12432730#am-8735-dosage-for-mouse-models]

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